5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Description
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[222]oct-5-ene-2-carbaldehyde is a bicyclic compound with a unique structure that includes a bicyclo[222]octene framework
Properties
CAS No. |
68259-31-4 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
5-methyl-7-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde |
InChI |
InChI=1S/C13H20O/c1-8(2)12-6-10-5-11(7-14)13(12)4-9(10)3/h4,7-8,10-13H,5-6H2,1-3H3 |
InChI Key |
LKERFQHZNFIXLI-UHFFFAOYSA-N |
SMILES |
CC1=C2CC(C(C1)C(C2)C(C)C)C=O |
Canonical SMILES |
CC1=CC2C(CC1CC2C(C)C)C=O |
Other CAS No. |
68259-31-4 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cycloaddition Approach
Reaction Design
The bicyclo[2.2.2]octene core is synthesized via a Diels-Alder reaction between α-terpinene (diene) and an aldehyde-containing dienophile (e.g., acrolein). This method directly installs the aldehyde group at position 2.
Example Protocol:
- Reactants :
- Diene: α-Terpinene (1,3-p-menthadiene)
- Dienophile: Acrolein (propenal)
- Conditions :
- Solvent: Methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF)
- Temperature: 20–25°C (endo-selectivity) or 50–180°C (endo/exo mixture)
- Mechanism :
- The reaction proceeds via [4+2] cycloaddition, forming the bicyclic structure with a hydroxymethyl group.
- Oxidation : The intermediate hydroxymethyl derivative is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or Swern oxidation.
Key Data:
| Parameter | Value |
|---|---|
| Yield (Diels-Alder step) | 50–70% (crude) |
| Oxidation Efficiency | 80–90% (PCC) |
| Isomer Ratio (5/6, 7/8) | Dependent on diene conformation |
Bridged Robinson Annulation
Tandem Michael-Aldol Process
Developed by Jung and Maderna, this method constructs bicyclo[2.2.2]oct-5-en-2-ones via:
- Intermolecular Michael Addition : Cyclic/acyclic ketones (e.g., cyclohexanone) react with enones (e.g., cyclohexenone) in the presence of triflic acid (TfOH).
- Intramolecular Aldol Condensation : Forms the bicyclic enone.
Example Conditions:
| Step | Conditions |
|---|---|
| Michael Addition | TfOH (3 equiv), CH₂Cl₂, 40°C |
| Aldol Cyclization | P₄O₁₀, microwave, 8 h |
| Formylation | DMF/POCl₃, 0°C → RT, 12 h |
Functional Group Interconversion
Oxidation of Primary Alcohols
Starting from 5-methyl-7-isopropylbicyclo[2.2.2]oct-5-en-2-ol (synthesized via Diels-Alder or hydrogenation):
- Oxidizing Agents :
- PCC (pyridinium chlorochromate) in CH₂Cl₂
- TEMPO/NaClO (mild conditions)
- Yield : 75–85%
Reduction of Carboxylic Acid Derivatives
- Rosenmund Reduction : Hydrogenation of acid chlorides over Pd/BaSO₄.
- DIBAL-H Reduction : Selective reduction of esters to aldehydes at −78°C.
Isomer Control and Separation
The positional isomers (5/6-methyl, 7/8-isopropyl) arise from regioselectivity in the Diels-Alder step. Separation methods include:
- Chromatography : Silica gel column with hexane/ethyl acetate.
- Crystallization : Hexane/MTBE mixtures.
Isomer Ratios:
| Method | 5-Methyl:6-Methyl | 7-Isopropyl:8-Isopropyl |
|---|---|---|
| Diels-Alder (20°C) | 3:1 | 4:1 |
| Bridged Annulation | 1.5:1 | 2:1 |
Chemical Reactions Analysis
Types of Reactions
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]oct-5-en-2-one: Similar bicyclic structure but lacks the methyl and isopropyl groups.
Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride: Contains additional carboxylic acid groups.
Bicyclo[2.2.2]oct-5-ene-2-carbonitrile: Contains a nitrile group instead of an aldehyde.
Uniqueness
The uniqueness of 5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Biological Activity
5(or 6)-Methyl-7(or 8)-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carbaldehyde, with CAS number 67845-30-1, is a bicyclic compound that has garnered interest in various fields, particularly in fragrance and flavor applications. This article explores its biological activity based on diverse research findings, including toxicity assessments, genotoxicity studies, and its applications in perfumery.
| Property | Value |
|---|---|
| Molecular Formula | C13H20O |
| Molecular Weight | 192.303 g/mol |
| LogP | 3.93 |
| InChI Key | LKERFQHZNFIXLI-UHFFFAOYSA-N |
Genotoxicity Assessment
Multiple studies have evaluated the genotoxic potential of this compound:
- Ames Test : Conducted using Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, TA102), the compound was tested at concentrations up to 5000 µg/plate. Results indicated no significant increase in revertant colonies, suggesting it is not mutagenic under the conditions tested .
- BlueScreen Assay : This human cell-based assay also showed negative results for genotoxicity both with and without metabolic activation, confirming the compound's safety regarding genetic damage .
- Threshold of Toxicological Concern (TTC) : The exposure levels for repeated dose toxicity were assessed and found to be below the TTC for a Cramer Class II material, indicating low risk for systemic toxicity .
Repeated Dose Toxicity
Current data on repeated dose toxicity is limited. However, existing assessments suggest that systemic exposure levels are below the established safety thresholds. No significant adverse effects were reported in available studies .
Applications in Perfumery
This compound is primarily utilized in the fragrance industry due to its pleasant odor profile:
- Performance Ratings : In various perfume formulations, it has been rated highly for stability and sensory attributes:
| Application Type | Performance Rating |
|---|---|
| Perfume Base | 9 (Very Good) |
| Flavoring Agent | 8 (Good) |
The compound's performance can vary depending on formulation specifics and environmental conditions during application .
Case Studies
Case Study 1 : A study conducted by Api et al. (2022) focused on the safety assessment of fragrance ingredients including this compound, revealing no concerns regarding genotoxicity or significant toxicity at typical exposure levels used in consumer products .
Case Study 2 : Research on similar bicyclic compounds indicated that structural analogs do not exhibit clastogenic activity, which supports the assumption that this compound likely shares similar non-clastogenic properties .
Q & A
Q. What synthetic methodologies are commonly employed to prepare bicyclo[2.2.2]octene carbaldehyde derivatives?
- Methodological Answer : The Claisen-Schmidt condensation is a key reaction for constructing bicyclic frameworks. For example, aromatic aldehydes can react with ketones under basic catalysis (e.g., graphitic carbon nitride (g-CN) catalysts) to form α,β-unsaturated carbonyl intermediates, which undergo cyclization to yield bicyclo[2.2.2]octene derivatives . Optimization includes:
- Catalyst selection : g-CN provides Lewis/Brønsted basicity and thermal stability, enhancing reaction efficiency.
- Reaction conditions : Solvent-free or low-polarity solvents (e.g., toluene) at 80–120°C for 6–24 hours.
- Workup : Column chromatography (silica gel, hexane/ethyl acetate) for purification.
Q. How is the structural elucidation of this compound performed using spectroscopic techniques?
- Methodological Answer : A combination of techniques is required:
- NMR :
- ¹H NMR : Identifies substituent positions via coupling patterns (e.g., olefinic protons at δ 5.5–6.5 ppm).
- ¹³C NMR : Confirms carbonyl (δ 190–210 ppm) and bicyclic carbons (δ 25–50 ppm).
- Mass spectrometry (MS) : High-resolution MS (e.g., [M⁺] at m/z 475.0936) verifies molecular formula .
- Infrared (IR) spectroscopy : Confirms aldehyde C=O stretch (~1700 cm⁻¹) .
Q. Table 1. Example Characterization Data for a Related Bicyclic Carbaldehyde
| Technique | Data | Source |
|---|---|---|
| HRMS (m/z) | [M⁺] 475.0936 | |
| Elemental Analysis | C: 73.34%; H: 3.80%; N: 5.87% |
Advanced Research Questions
Q. What strategies resolve contradictions in regiochemical assignments for methyl/isopropyl substituents on the bicyclo[2.2.2]octene system?
- Methodological Answer : Conflicting data often arise from steric/electronic effects influencing NMR shifts. Approaches include:
- 2D NMR (COSY, NOESY) : Correlates spatial proximity of substituents (e.g., NOE between methyl and isopropyl groups).
- Computational modeling : Density Functional Theory (DFT) calculates expected chemical shifts and compares them to experimental data .
- X-ray crystallography : Definitive assignment via crystal structure analysis (if single crystals are obtainable).
Q. How can catalytic systems improve selectivity in functionalizing the bicyclo[2.2.2]octene scaffold?
- Methodological Answer : Metal-supported catalysts enhance regioselectivity:
- Heterogeneous catalysts : Pd/g-CN hybrids improve charge transfer at metal-semiconductor interfaces, favoring specific reaction pathways .
- Lewis acid catalysts : ZnCl₂ or AlCl₃ polarize carbonyl groups, directing nucleophilic attack to less hindered positions.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective functionalization.
Q. What analytical approaches quantify trace carbonyl byproducts during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with derivatization:
- Derivatization reagent : 2,4-Dinitrophenylhydrazine (DNPH) reacts with aldehydes/ketones to form hydrazones detectable at 360 nm.
- Column : C18 reverse-phase, mobile phase = acetonitrile/water (70:30).
- Calibration : External standards (e.g., benzaldehyde) for quantification .
Data Contradiction Analysis
Q. Why do melting points vary across synthetic batches of bicyclo[2.2.2]octene carbaldehydes?
- Methodological Answer : Variations arise from:
- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) alter melting points.
- Impurities : Residual solvents (e.g., toluene) depress melting points. Mitigate via:
- Recrystallization : Ethanol/water mixtures purify compounds (e.g., mp 182–183°C for a related oxazole-carbaldehyde ).
- Thermogravimetric analysis (TGA) : Identifies solvent retention (<1% weight loss below 100°C).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
